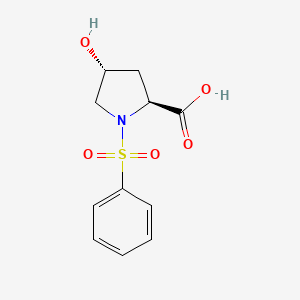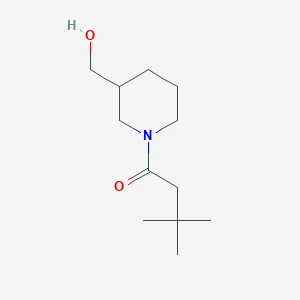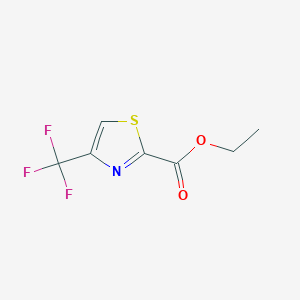
Acide (4-(3-bromopropoxy)phényl)boronique
Vue d'ensemble
Description
(4-(3-Bromopropoxy)phenyl)boronic acid is a useful research compound. Its molecular formula is C9H12BBrO3 and its molecular weight is 258.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(3-Bromopropoxy)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(3-Bromopropoxy)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse organique
L'acide (4-(3-bromopropoxy)phényl)boronique est utilisé comme matière première en synthèse organique. Son groupe acide boronique est réactif envers diverses transformations organiques, ce qui en fait un bloc de construction polyvalent pour la construction de molécules complexes .
Inhibiteurs de la sérine protéase et des kinases en médecine
Dans le domaine médical, les acides phénylboroniques, y compris l'this compound, sont utilisés comme inhibiteurs des enzymes sérine protéase et kinase. Ces enzymes sont connues pour augmenter la croissance, la progression et la métastase des cellules tumorales, de sorte que leur inhibition est cruciale dans le traitement du cancer .
Thérapie par capture de neutrons du bore (BNCT)
Les composés du bore comme l'this compound sont utilisés en BNCT pour les tumeurs. La BNCT est une thérapie binaire qui repose sur la capture de neutrons par le bore-10, ce qui conduit à la production de particules alpha de haute énergie capables de détruire les cellules cancéreuses .
Traitement du diabète Polymères sensibles au glucose
Ces composés peuvent fonctionner comme des polymères sensibles au glucose qui permettent une libération d'insuline autorégulée, ce qui constitue une avancée significative dans le traitement du diabète. Ils servent également d'agents diagnostiques en raison de cette propriété .
Cicatrisation des plaies et ciblage des tumeurs
Les acides phénylboroniques ont des applications notables dans la cicatrisation des plaies en raison de leur activité biologique et de leur capacité à cibler les cellules tumorales, ce qui les rend précieux dans les stratégies thérapeutiques .
Découverte de médicaments et développement pharmaceutique
Applications de détection
Les acides boroniques, y compris l'this compound, sont de plus en plus utilisés dans les applications de détection en raison de leurs interactions avec les diols et les bases de Lewis fortes comme les anions fluorure ou cyanure. Ces interactions les rendent utiles à la fois dans les dosages homogènes et les systèmes de détection hétérogènes .
Matériaux d'adsorption sélective
Le composé a été utilisé pour préparer des matériaux fonctionnalisés par l'acide boronique qui présentent une bonne sélectivité envers les cis-diols en solutions aqueuses, ce qui est essentiel en chromatographie et en technologies de séparation .
Mécanisme D'action
Target of Action
The primary target of 4-(3-Bromopropoxy)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Mode of Action
The 4-(3-Bromopropoxy)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a key step in the Suzuki-Miyaura cross-coupling reaction .
Biochemical Pathways
The 4-(3-Bromopropoxy)phenylboronic acid affects the Suzuki-Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
The pharmacokinetic properties of 4-(3-Bromopropoxy)phenylboronic acid It is known that the compound is stable and readily prepared . Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The result of the action of 4-(3-Bromopropoxy)phenylboronic acid is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, making it a valuable reagent in organic synthesis .
Action Environment
The action of 4-(3-Bromopropoxy)phenylboronic acid is influenced by environmental factors such as temperature and atmosphere . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . These conditions help maintain the stability and efficacy of the compound .
Propriétés
IUPAC Name |
[4-(3-bromopropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BBrO3/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5,12-13H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKESUWDVKSJULT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCBr)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657377 | |
| Record name | [4-(3-Bromopropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957034-33-2 | |
| Record name | [4-(3-Bromopropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Methyl-4,7-diazaspiro[2.5]octane](/img/structure/B1371497.png)









